Sodium polyanetholesulfonate
Overview
Description
Synthesis Analysis
The synthesis of sodium polyanetholesulfonate involves complex chemical processes that are designed to yield a compound with specific desired properties. Although detailed synthesis processes are proprietary or covered in specialized chemical engineering literature, the general approach involves the sulfonation of polyanethole, followed by neutralization with sodium hydroxide.
Molecular Structure Analysis
The molecular structure of sodium polyanetholesulfonate is characterized by a sulfonate group attached to a polyanethole skeleton. This structure is crucial as it imparts significant solubility in water and contributes to its overall chemical stability and reactivity.
Chemical Reactions and Properties
Sodium polyanetholesulfonate participates in various chemical reactions, primarily due to its sulfonate group. It can act as a surfactant, reducing surface tension in aqueous solutions, and has the ability to form complexes with other molecules, which is valuable in certain industrial processes.
Physical Properties Analysis
The physical properties of sodium polyanetholesulfonate, such as its solubility in water and other solvents, melting point, and viscosity, are determined by its molecular structure. These properties are essential for its application in different environments and conditions.
Chemical Properties Analysis
Chemically, sodium polyanetholesulfonate is stable under a wide range of conditions. Its chemical properties, including reactivity with acids, bases, and other chemicals, make it suitable for a variety of uses in industries such as cosmetics, as confirmed by Burnett et al. (2023) in their safety review for cosmetic ingredients.
For further reading on the subject, including detailed studies on its synthesis, molecular structure, and properties, the following references are recommended:
- Burnett, C. L., Bergfeld, W., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D., Marks, J. G., Shank, R. C., Slaga, T., Snyder, P., Gill, L. J., Fiume, M. M., & Heldreth, B. (2023). International Journal of Toxicology, 42, 102S-103S. International Journal of Toxicology.
Scientific Research Applications
Osmotic Coefficients Measurement : It is used for determining osmotic coefficients in polyelectrolyte solutions (Bo Zhang et al., 2002).
Inactivation of Antibiotics : Sodium polyanetholesulfonate can inactivate various antibiotics like penicillin G and gentamicin in Thiol broth (P. Murray & A. Niles, 1982).
Effect on Neisseria gonorrhoeae : It may delay or prevent the isolation of Neisseria gonorrhoeae, but this effect can be mitigated with gelatin (J. Staneck & S. Vincent, 1981).
Self-Doped Conducting Polymers : Sodium polyanetholesulfonate is used as a self-doped conducting polymer with bound counterions in research applications (A. Patil et al., 1987).
Studying High-Molecular-Weight Polymers : It's utilized for studying characteristics of high-molecular-weight polymers (E. Hirose et al., 1999).
Improving Detection of Meningococcemia : It enhances the detection of meningococcemia in children using specific microbial tubes (R. Scribner & D. Welch, 1984).
Chemical Sensors and Bioimaging : Sodium polyanetholesulfonate shows room-temperature phosphorescence characteristics and is effective in recognizing Fe3+ in these applications (Xiaojin Qin et al., 2018).
Comparison with Other Anticoagulants : Studies indicate that it does not perform better than EDTA or heparin as an anticoagulant for certain blood analyses (M. Tocidlowski & M. Stoskopf, 1997).
Anticoagulant Properties : It inhibits Factor Xa initiated clotting of plasma and stimulates thrombin inhibition by antithrombin III (F. J. Walker & C. Esmon, 1978).
Electrical Conductivity Studies : Sodium polyanetholesulfonate solutions have higher conductivities than certain other solutions due to a smaller fraction of "free" counterions (Irena Lipar-Ostir et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O.Na.H2O3S/c1-3-4-9-5-7-10(11-2)8-6-9;;1-4(2)3/h3-8H,1-2H3;;(H2,1,2,3)/q;+1;/p-2/b4-3+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJBFNAERWARKW-CZEFNJPISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NaO4S- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium anethole sulfite | |
CAS RN |
55963-78-5 | |
Record name | Acido Polianetolsulfónico Sal Sódica | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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